

CCT128930 Hydrochloride: Application Notes and Protocols for Xenograft Tumor Studies

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with particular selectivity for the AKT2 isoform.^{[1][2]} Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in in vivo tumor models.^[1] CCT128930 inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.^{[1][3]} Its mechanism of action involves competing with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.^[1] These characteristics make CCT128930 a valuable tool for preclinical cancer research, particularly in xenograft models of tumors with a constitutively active PI3K/AKT pathway, such as those with PTEN loss or PIK3CA mutations.^{[4][5]}

Data Presentation

In Vitro Efficacy: Anti-proliferative Activity

CCT128930 has shown marked anti-proliferative activity against cancer cell lines with a dysregulated PI3K/AKT pathway, particularly those that are PTEN-deficient.

Cell Line	Cancer Type	Key Mutation(s)	GI ₅₀ (μM)	Reference(s)
U87MG	Glioblastoma	PTEN-null	6.3	[6]
LNCaP	Prostate Cancer	PTEN-null	0.35	
PC3	Prostate Cancer	PTEN-null	1.9	[7]

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

In Vivo Efficacy: Xenograft Tumor Studies

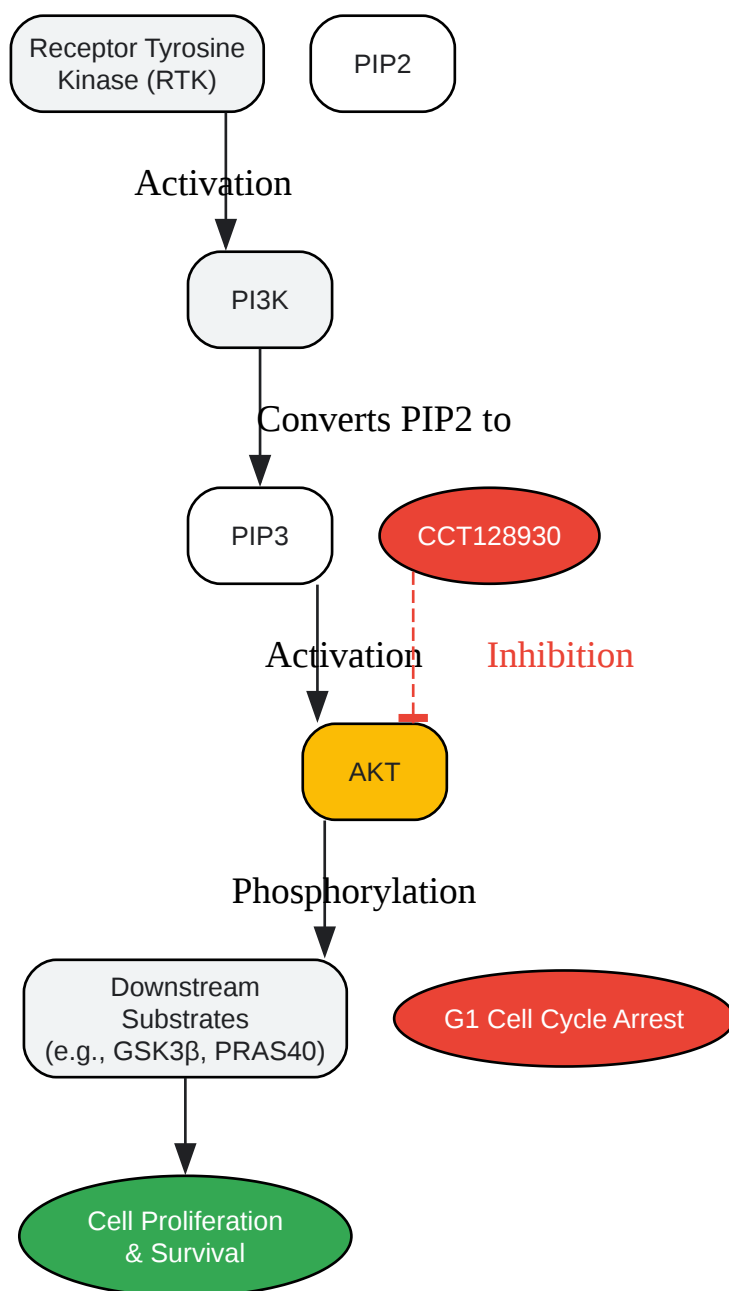
CCT128930 has demonstrated significant single-agent antitumor activity in human tumor xenograft models.

Xenograft Model	Cancer Type	Key Mutation(s)	Treatment Regimen	Key Findings	Reference(s)
U87MG	Glioblastoma	PTEN-null	25 mg/kg, i.p., daily for 5 days	Marked antitumor effect with a treated:control (T/C) ratio of 48% on day 12. No associated weight loss.	[8] [9]
BT474	Breast Cancer	HER2-positive, PIK3CA-mutant	40 mg/kg, i.p., twice daily for 5 days	Profound antitumor effect with complete growth arrest and a T/C ratio of 29% on day 22. Minimal weight loss observed.	[8] [9]

i.p.: Intraperitoneal injection.

Signaling Pathways and Experimental Workflows

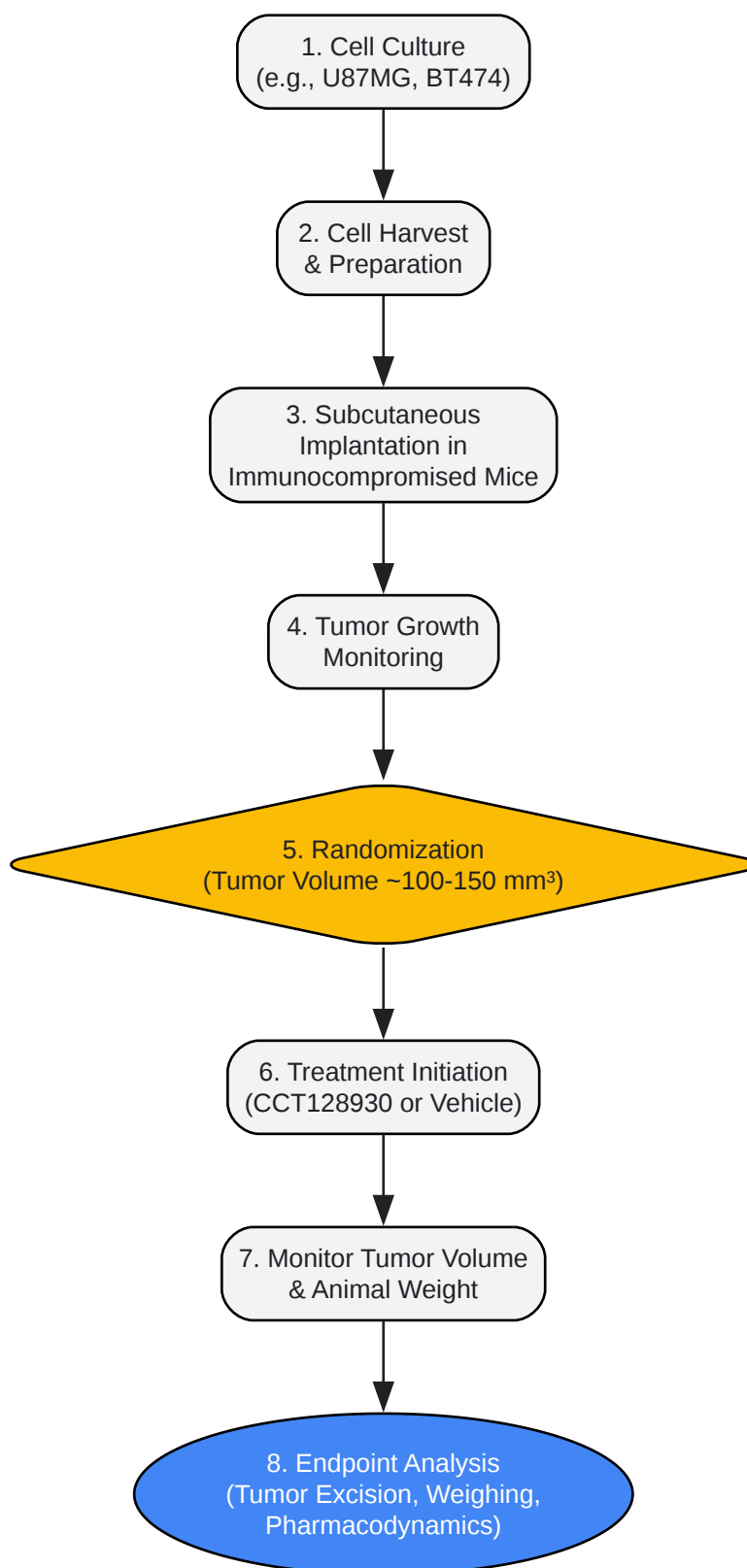
CCT128930 Mechanism of Action



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Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Xenograft Study Experimental Workflow



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Caption: General workflow for preclinical evaluation of CCT128930.

Experimental Protocols

In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay

This protocol is used to assess cytotoxicity and cell growth inhibition.

Materials:

- Cancer cell lines (e.g., U87MG, LNCaP, PC3)
- Complete culture medium
- 96-well flat-bottom microtiter plates
- **CCT128930 hydrochloride**
- Trichloroacetic acid (TCA), 10% (w/v) cold solution
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM (pH 10.5)
- Microplate reader

Procedure:

- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)[\[2\]](#)
- **Compound Treatment:** Prepare serial dilutions of CCT128930 in complete medium. Replace the existing medium with 100 μ L of the drug dilutions. Include vehicle-only wells as a control. Incubate for 72-96 hours.[\[6\]](#)
- **Cell Fixation:** Gently add 25-50 μ L of cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour to fix the cells.[\[1\]](#)[\[4\]](#)

- **Washing:** Carefully remove the supernatant. Wash the plates five times with deionized water. Remove excess water and air dry the plates completely at room temperature.[1]
- **SRB Staining:** Add 100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][4]
- **Remove Unbound Dye:** Quickly wash the plates four times with 200 μ L of 1% acetic acid to remove unbound SRB.[2][4]
- **Solubilization:** Air dry the plates completely. Add 200 μ L of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[2]
- **Absorbance Measurement:** Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.[1]
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the GI₅₀ value from the dose-response curve.

Western Blot Analysis of AKT Pathway Inhibition

This protocol is for analyzing the phosphorylation status of AKT and its downstream targets.

Materials:

- Cell culture plates (6-well)
- **CCT128930 hydrochloride**
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes

- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3 β , anti-total GSK3 β , anti-GAPDH)
- HRP-conjugated secondary antibodies
- Tris-buffered saline with Tween 20 (TBST)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of CCT128930 for the desired time. Wash cells twice with ice-cold PBS and lyse with 100-150 μ L of ice-cold RIPA buffer.[5]
- Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]
- Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil samples at 95-100°C for 5 minutes.[3]
- SDS-PAGE: Load 20-50 μ g of protein per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[3]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.[3]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[3]

- Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[\[3\]](#)[\[10\]](#)
- Wash the membrane three times for 10 minutes each with TBST.[\[3\]](#)
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[\[3\]](#)[\[10\]](#)
- Wash the membrane three times for 10 minutes each with TBST.[\[3\]](#)
- Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[\[3\]](#)
- Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the appropriate antibodies.[\[3\]](#)

Human Tumor Xenograft Studies

This protocol outlines the establishment and treatment of subcutaneous U87MG and BT474 xenograft models.

Materials:

- U87MG or BT474 cells
- Matrigel (optional, often used with BT474)
- Immunocompromised mice (e.g., athymic nude or NSG mice, 4-6 weeks old)[\[11\]](#)[\[12\]](#)
- Estrogen pellets (for BT474 model)[\[12\]](#)
- **CCT128930 hydrochloride** formulation for injection
- Vehicle control solution
- Calipers
- Sterile syringes and needles

Procedure:

- Cell Preparation: Harvest exponentially growing cells. Resuspend the cells in sterile PBS or a mixture of medium and Matrigel (e.g., 1:1 v/v).[\[12\]](#)
- Animal Preparation (for BT474): For the estrogen receptor-positive BT474 model, implant a slow-release estrogen pellet subcutaneously in the neck region of female mice 2 days prior to cell inoculation.[\[12\]](#)
- Tumor Cell Implantation: Subcutaneously inject $1-10 \times 10^6$ cells (e.g., 4×10^6 U87MG cells or $5-20 \times 10^6$ BT474 cells) into the flank of each mouse.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula:
$$\text{Volume} = (W^2 \times L) / 2.$$
[\[11\]](#)[\[13\]](#)
- Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[\[11\]](#)[\[13\]](#)
 - U87MG Model: Administer CCT128930 at 25 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.[\[8\]](#)
 - BT474 Model: Administer CCT128930 at 40 mg/kg via i.p. injection twice daily for 5 consecutive days.[\[8\]](#)
 - The control group receives vehicle injections following the same schedule.
- Efficacy Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2,000 mm³) or based on IACUC-approved endpoint criteria.[\[15\]](#) At the endpoint, excise and weigh the tumors. Tissues can be collected for pharmacodynamic analysis (e.g., Western blotting).

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